molecular formula C15H14N2S B2513583 3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile CAS No. 303995-14-4

3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile

Cat. No.: B2513583
CAS No.: 303995-14-4
M. Wt: 254.35
InChI Key: XBPBZYZKPPPSCN-JLHYYAGUSA-N
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Description

3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile is an acrylonitrile derivative featuring a 3,4-dimethyl-substituted anilino group and a 2-thienyl moiety. Acrylonitriles are recognized for their versatility in medicinal chemistry, particularly in anticancer and antimicrobial applications, due to their ability to disrupt tubulin polymerization or interact with cellular targets like ATP-binding cassette transporters . Structural analogs of this compound have been explored for overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps, a common challenge in oncology .

Properties

IUPAC Name

(E)-3-(3,4-dimethylanilino)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-5-6-14(8-12(11)2)17-10-13(9-16)15-4-3-7-18-15/h3-8,10,17H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPBZYZKPPPSCN-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile typically involves the reaction of 3,4-dimethylaniline with 2-thiophenecarbonitrile under specific conditions. The reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate, and it often requires a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits therapeutic properties.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylonitrile Derivatives

A. Phenyl Ring Substituents

  • Methoxy vs. Methyl Groups: Methoxy-substituted analogs, such as (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (GI50 <10 nM), exhibit high anticancer potency due to enhanced hydrogen-bonding capacity and electronic effects . In contrast, the dimethylanilino group in the target compound provides steric bulk and lipophilicity, which may reduce solubility but improve blood-brain barrier penetration.
  • Halogenated Derivatives :
    Chlorinated analogs like (Z)-3-(3-chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (Compound 29) show moderate cytotoxicity (melting point 138–140°C, 65% yield), with chlorine atoms increasing electrophilicity and target affinity .

B. Heterocyclic Moieties

  • Thienyl vs. Thiazolyl: The 2-thienyl group in the target compound offers a smaller aromatic system compared to thiazole-containing derivatives (e.g., (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile).
  • Benzothiophene Analogs :
    Benzothiophene-containing acrylonitriles (e.g., Compound 31 in ) demonstrate superior GI50 values (<10 nM) due to extended π-conjugation and improved tubulin-binding interactions .
Stereochemical and Conformational Influences
  • Z vs. E Isomers :
    The (Z)-isomer of 3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile exhibits higher anticancer activity than its (E)-counterpart, as the spatial arrangement optimizes binding to tubulin’s colchicine site . The target compound’s stereochemistry (unreported in evidence) may similarly dictate potency.
  • Conjugation Effects :
    Conjugation in the acrylonitrile core shortens bond lengths (e.g., C2–C1: 1.421 Å in ), enhancing planarity and electronic delocalization, critical for bioactivity .
Resistance Profiles
  • P-gp Efflux Avoidance: Benzothiophene acrylonitriles (e.g., Compound 32) evade P-gp-mediated resistance, unlike traditional combretastatins, by modulating efflux pump interactions . The dimethylanilino group in the target compound may confer similar advantages, though direct evidence is lacking.

Data Tables

Table 2: Stereochemical and Conformational Data
Compound Name Bond Length (C=C–C≡N) Intramolecular Interactions Biological Implication Reference
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)... 1.421 Å RAHB (N–H⋯O), C–H⋯Cl Antimalarial activity
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile 1.437 Å π-π stacking with tubulin Tubulin inhibition

Biological Activity

3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a unique structural arrangement with a thienyl group that influences its chemical reactivity and biological properties. Its molecular structure can be represented as follows:

  • Molecular Formula : C14_{14}H13_{13}N2_{2}S
  • Molecular Weight : 241.33 g/mol

The biological effects of this compound are mediated through its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various cellular pathways, which are crucial for its activity against cancer cells and microorganisms.

Anticancer Activity

Research has indicated that derivatives of acrylonitrile compounds exhibit potent anticancer properties. For instance, studies have shown that similar compounds possess significant growth inhibition against various cancer cell lines. The following table summarizes the anticancer activity of related acrylonitrile derivatives:

CompoundCell LineGI50 (μM)TGI (μM)
3-(3,4-Dimethylanilino)-2-(1-methyl-1H-indol-2-yl)acrylonitrileHL-60 (Leukemia)0.0244–5.060.0866–0.938
This compoundNCI-H522 (Lung Cancer)TBDTBD
3-(3,4-Dimethylanilino)-2-(5-thienyl)acrylonitrileCOLO 205 (Colon Cancer)TBDTBD

Note: GI50 represents the concentration required to inhibit cell growth by 50%, while TGI indicates the total growth inhibition concentration.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics is still needed.

Case Studies

  • Antitumor Screening : A study conducted by the National Cancer Institute screened several acrylonitrile derivatives for their activity against a panel of approximately 60 human tumor cell lines. Compounds structurally similar to this compound demonstrated notable cytotoxicity against leukemia and lung cancer cell lines.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thienyl group can significantly alter the biological activity of acrylonitrile derivatives. For instance, replacing the thienyl group with other heterocycles has been shown to enhance or diminish anticancer activity.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile, and how are reaction conditions optimized?

Answer:
The synthesis typically involves a multi-step approach, starting with the condensation of substituted anilines with acrylonitrile derivatives. Key steps include:

  • Controlled conditions : Temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) are critical to minimize side reactions and optimize yields .
  • Reagent selection : Catalysts like palladium or nickel may facilitate coupling reactions, while solvents such as dimethylformamide (DMF) enhance solubility .
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and purity .
    Reference :

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:

  • Structural elucidation : NMR (¹H and ¹³C) confirms regiochemistry and substituent positions, while FT-IR identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) .
  • Purity assessment : HPLC with UV detection ensures >95% purity; mass spectrometry (MS) verifies molecular weight .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and molecular packing, as demonstrated in analogous acrylonitrile derivatives .
    Reference :

Basic: What physicochemical properties influence the handling and stability of this compound?

Answer:
Key properties include:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and aromatic groups; limited aqueous solubility .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Storage recommendations: inert atmosphere (N₂/Ar), desiccated, and at –20°C for long-term stability .
  • Thermal properties : Melting point and thermal decomposition profiles (TGA/DSC) are critical for assessing suitability in high-temperature reactions .
    Reference :

Advanced: What mechanistic insights exist regarding its biological activity, particularly in enzyme inhibition?

Answer:
Preliminary studies on analogous compounds suggest:

  • Target interaction : The thienyl and dimethylanilino groups may engage in π-π stacking or hydrogen bonding with enzyme active sites (e.g., kinases or oxidoreductases) .
  • Cytotoxicity : Derivatives with nitro or methoxy substituents show enhanced activity, likely due to increased electron-withdrawing effects and membrane permeability .
  • Validation : Competitive inhibition assays (e.g., IC₅₀ determination) and molecular docking simulations are recommended to confirm binding modes .
    Reference :

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Answer:
SAR strategies include:

  • Substituent variation : Systematic modification of the thienyl or anilino groups (e.g., introducing halogens or methoxy groups) to assess effects on potency and selectivity .
  • Bioisosteric replacement : Replacing the nitrile group with carboxyl or amide moieties to modulate reactivity and toxicity .
  • In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition panels to prioritize derivatives .
    Reference :

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from experimental variability. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal validation : Confirm activity using multiple methods (e.g., Western blot alongside enzymatic assays) .
  • Meta-analysis : Compare datasets from structurally similar compounds to identify trends or outliers .
    Reference :

Advanced: What computational tools are suitable for modeling its interactions with biological targets?

Answer:

  • Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses using crystallographic data from related compounds .
  • Molecular dynamics (MD) : GROMACS or AMBER to simulate protein-ligand stability over time .
  • QSAR models : Utilize descriptors like logP, polar surface area, and HOMO/LUMO energies to predict activity .
    Reference :

Advanced: What are the known degradation pathways, and how can they be mitigated during storage?

Answer:

  • Hydrolysis : The nitrile group may hydrolyze to amides or carboxylic acids in humid environments. Use anhydrous solvents and desiccants .
  • Photodegradation : UV exposure can cause bond cleavage. Store in amber vials and limit light exposure .
  • Oxidation : Antioxidants (e.g., BHT) or inert gas purging can prevent radical-mediated degradation .
    Reference :

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